molecular formula C18H28N2O2 B4739841 2-(2-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide

2-(2-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide

Cat. No. B4739841
M. Wt: 304.4 g/mol
InChI Key: OFZFOBWUVFDTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(1-propyl-4-piperidinyl)propanamide, commonly known as MPPPP, is a synthetic compound that belongs to the family of designer drugs. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However,

Mechanism of Action

The mechanism of action of MPPPP involves the inhibition of the dopamine transporter. This leads to an increase in the concentration of dopamine in the brain, which results in its stimulant effects. MPPPP has also been found to have some affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPPP are similar to other stimulant drugs. It increases the release of dopamine in the brain, leading to feelings of euphoria, increased energy, and alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of MPPPP can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

MPPPP has been used in laboratory experiments to study the dopamine transporter and its role in the brain. It has also been used to study the effects of dopamine on behavior and cognition. However, the recreational use of MPPPP has made it difficult to obtain for scientific research purposes. Its legal status as a controlled substance also limits its availability for research.

Future Directions

There are several future directions for research on MPPPP. One area of interest is the development of drugs that target the dopamine transporter for the treatment of psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Another area of research is the development of drugs that target the serotonin transporter, which may have potential therapeutic applications for mood disorders such as anxiety and depression.
Conclusion:
In conclusion, MPPPP is a synthetic compound that has been used as a recreational drug due to its stimulant properties. However, it has also been used in scientific research to study its mechanism of action and potential therapeutic applications. MPPPP inhibits the dopamine transporter, leading to an increase in the concentration of dopamine in the brain. Its biochemical and physiological effects are similar to other stimulant drugs. Future research on MPPPP may lead to the development of new drugs for the treatment of psychiatric disorders.

Scientific Research Applications

MPPPP has been used in scientific research to study its mechanism of action and its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. MPPPP inhibits the reuptake of dopamine, leading to an increase in the concentration of dopamine in the brain. This effect is similar to other stimulant drugs such as cocaine and amphetamines.

properties

IUPAC Name

2-(2-methylphenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-11-20-12-9-16(10-13-20)19-18(21)15(3)22-17-8-6-5-7-14(17)2/h5-8,15-16H,4,9-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZFOBWUVFDTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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